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. . . Disease
. Line of Combination  Trial Key Components
Malignancy Control Rate
Therapy Therapy Phase of DCR
(DCR)
Advanced First-Line Gemcitabine Phase 1b/2  87% (20/23) Partial Response:
Biliary Tract + Cisplatin 35% (8/23); Stable
Cancer [1] Disease (212
weeks): 52%
(12/23)
Advanced Second- Capecitabine Phase 2 Not Explicitly Objective
Biliary Tract Line (TreeTopp) Reported Response Rate
Cancer [2] (ORR: 9.4%) (ORR) was the
primary endpoint;
DCR not specified
in available data.
HER2+ Later-Line Paclitaxel = Phase 1b 81.3% (Clinical Partial Response:
Metastatic (Median 4 Trastuzumab Benefit Rate in  56.3%; Stable
Breast Cancer prior HER2+ MBC Disease: 25.0%
[3] therapies) subgroup,
n=16)
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. L . Disease

. Line of Combination  Trial Key Components

Malignancy Control Rate
Therapy Therapy Phase of DCR
(DCR)

EGFR/HER2 Second- Paclitaxel Phase 2 88% (14/16 Objective
Co-expressing Line with Response Rate:
Advanced measurable 31% (5/16); Stable
Gastric Cancer disease) Disease: 56%
[4] (9/16)

Detailed Experimental Protocols

The data in the table above comes from structured clinical trials. Below are the key methodological details

for each.

Phase 1b/2 Study in First-Line Biliary Tract Cancer [1]

¢ Objective: To determine the maximum-tolerated dose and safety of varlitinib combined with
gemcitabine and cisplatin.

e Patient Population: 23 Asian patients with untreated, advanced biliary tract cancer.

¢ Intervention: Oral varlitinib (200 mg or 300 mg twice daily) plus gemcitabine and cisplatin on days 1
and 8 of a 21-day cycle.

o Efficacy Assessment: Tumor response was assessed per RECIST 1.1. The disease control rate was
defined as the proportion of patients with a best overall response of Complete Response, Partial
Response, or Stable Disease lasting =12 weeks.

Phase 2 (TreeTopp) Study in Second-Line Biliary Tract Cancer [2]

¢ Objective: To compare the efficacy and safety of varlitinib plus capecitabine versus placebo plus
capecitabine.

¢ Patient Population: 127 patients with advanced biliary tract cancer who progressed after first-line
gemcitabine-based therapy.

¢ Intervention: Patients were randomized to receive either oral varlitinib 300 mg or a matching
placebo twice daily, plus oral capecitabine on days 1-14 of a 21-day cycle.
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o Efficacy Assessment: Primary endpoints were Objective Response Rate and Progression-Free
Survival assessed by Independent Central Review per RECIST 1.1.

Phase 1b Study in HER2+ Metastatic Breast Cancer [3]

¢ Objective: To determine the safety and recommended phase Il dose of varlitinib combined with
paclitaxel £ trastuzumab.

e Patient Population: Heavily pretreated patients (median of 4 prior lines of therapy) with advanced
solid tumors, including a subgroup of 20 patients with HER2+ metastatic breast cancer.

¢ Intervention: Varlitinib was dosed at 300 mg twice daily (intermittently) in combination with weekly
paclitaxel. Subcutaneous trastuzumab was added for HER2+ patients.

e Efficacy Assessment: Tumor response was evaluated per RECIST. The clinical benefit rate (a
composite of Partial Response and Stable Disease) was reported for the HER2+ subgroup.

Phase 2 Study in Advanced Gastric Cancer [4]

¢ Objective: To evaluate the antitumor activity of varlitinib plus paclitaxel.

e Patient Population: 27 patients with EGFR/HER2 co-expressing advanced gastric cancer who
progressed after first-line chemotherapy.

¢ Intervention: The recommended phase Il dose of varlitinib 300 mg twice daily plus weekly
paclitaxel.

o Efficacy Assessment: Tumor response was assessed per RECIST 1.1. The disease control rate was
defined as the sum of the Objective Response Rate and the Stable Disease rate.

Varlitinib Mechanism of Action and Clinical
Development Context

To better understand the therapeutic context of the data above, the following diagrams illustrate varlitinib's

mechanism and a typical clinical trial workflow.
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Figure 1. Varlitinib as a Pan-HER Inhibitor

Extracellular Space

EGEF, etc.

“>~_partner

~

/
{
\

\

Cytoplasm / Signaling

e —_——

Varlitinib

~

//N__I._
|
|
|

Cellular Effects:
Proliferation, Survival

<

N

)

EGF

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved.

4/6

Tech Support


https://www.smolecule.com/products/s547977?utm_src=pdf-body-img
https://www.smolecule.com/products/s547977?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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